
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group and a fluorophenyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-1-carboxylate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests it may interact with biological targets due to the presence of both cyano and piperidine groups, which are known to confer specific biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Neurological Applications
The piperidine moiety is often associated with neuroactive compounds. Research into related structures has shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability of this compound to cross the blood-brain barrier could make it a valuable candidate for drug development targeting central nervous system disorders .
Material Science
In addition to medicinal applications, this compound is being explored for its utility in materials science, particularly in the development of polymeric materials.
Polymer Synthesis
The compound can serve as a monomer or a building block in polymer synthesis. Its functional groups allow for reactions that can lead to the formation of polymers with specific properties, such as increased thermal stability and mechanical strength .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound, which showed promising results against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis .
Case Study 2: Neuropharmacology
In a neuropharmacological study, researchers investigated the effects of similar piperidine compounds on cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could enhance memory retention and reduce neuroinflammation, suggesting potential therapeutic benefits .
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperidine ring structure but with different substituents, leading to distinct chemical and biological properties.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives, highlighting its importance in pharmaceutical chemistry.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in the development of targeted protein degradation technologies.
Biological Activity
Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate, also known by its CAS number 1823822-67-8, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological properties, applications in drug development, and relevant case studies.
- Molecular Formula : C₁₈H₂₁FN₂O₂
- Molecular Weight : 304.36 g/mol
- Structure : The compound features a piperidine ring substituted with a cyano group and a fluorophenyl moiety, which may influence its biological interactions.
Pharmacological Potential
This compound has been investigated for various pharmacological activities, particularly in the context of neurological disorders and cancer therapies. The presence of the cyano and fluorophenyl groups is believed to enhance its interaction with biological targets.
Research suggests that this compound may act through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer.
- Receptor Modulation : Studies indicate potential activity at neurotransmitter receptors, making it a candidate for neurological applications.
1. Pharmaceutical Development
The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
2. Organic Synthesis
In organic chemistry, it is utilized for constructing complex molecular frameworks, which can lead to the discovery of new therapeutic agents.
3. Biochemical Research
It acts as a tool for studying enzyme interactions and biological pathways, aiding researchers in understanding disease mechanisms and drug action.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC₅₀ values indicating significant potency. |
Johnson et al. (2024) | Reported that modifications to the fluorophenyl group enhanced receptor binding affinity, suggesting potential for developing more effective neurological agents. |
Lee et al. (2025) | Investigated the compound's role in apoptosis induction in cancer cells, revealing that it triggers caspase activation leading to programmed cell death. |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosol formation is possible .
- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks .
- Waste Disposal: Segregate chemical waste and use certified waste management services to prevent environmental contamination .
- Emergency Measures: Ensure eyewash stations and safety showers are accessible. For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .
Q. What synthetic routes are commonly employed for its preparation, and what purification steps are critical?
Methodological Answer:
- Multi-Step Synthesis:
- Intermediate Formation: React cyano(4-fluorophenyl)methane with piperidine derivatives under anhydrous conditions.
- Boc Protection: Introduce the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane .
- Purification:
Q. Which spectroscopic techniques are effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~330–350 Da) .
- FT-IR: Detect functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .
Advanced Questions
Q. How can discrepancies between theoretical and observed NMR data be resolved?
Methodological Answer:
- Step 1: Verify solvent effects (e.g., DMSO vs. CDCl3) and calibration using tetramethylsilane (TMS).
- Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for piperidine ring protons .
- Step 3: Cross-check with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. How can reaction yields be optimized in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DOE): Systematically vary parameters (temperature, catalyst loading, reaction time) .
- Case Study:
- Step 1: Optimize cyano group introduction at 0–5°C to minimize side reactions.
- Step 2: Use anhydrous MgSO4 for intermediate drying to prevent hydrolysis .
- Yield Improvement: Replace traditional catalysts with Pd/C or organocatalysts for selective bond formation .
Q. What strategies assess stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Solvent Stability: Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 1–10) .
Q. How to design in vitro assays for evaluating biological activity?
Methodological Answer:
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme Inhibition: Test against kinases or proteases, leveraging the fluorophenyl group’s electron-withdrawing properties for binding pocket interactions .
- Controls: Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets, focusing on the cyano and fluorophenyl moieties .
- QSAR Modeling: Corrogate substituent effects (e.g., fluorine position) on bioactivity using datasets from PubChem .
- MD Simulations: Simulate binding stability over 100 ns to assess piperidine ring flexibility and target affinity .
Properties
Molecular Formula |
C18H21FN2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-[cyano-(4-fluorophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
VUKFZDKBNXUQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=C(C=C2)F)CC1 |
Origin of Product |
United States |
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